molecular formula C7H12ClN3 B2622003 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride CAS No. 2089258-65-9

6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B2622003
CAS No.: 2089258-65-9
M. Wt: 173.64
InChI Key: OKGRXHYTWYRLNG-UHFFFAOYSA-N
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Description

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a methyl substituent at the 6-position and a hydrochloride counterion. This compound is part of a broader class of pyrazolo-pyrimidine derivatives, which are notable for their diverse pharmacological and material science applications. The hydrochloride salt form enhances solubility in polar solvents, making it advantageous for synthetic and biological studies .

Key structural attributes include:

  • Molecular formula: C₁₀H₁₆ClN₃O₂ (for the ethyl carboxylate hydrochloride derivative) .
  • CAS Registry: 1955492-72-4 (ethyl carboxylate hydrochloride derivative) .
  • Purity: 95% (for related carboxylic acid derivatives) .

Pyrazolo-pyrimidines are typically synthesized via multicomponent reactions or cyclization strategies. For example, ultrasonic irradiation with KHSO₄ in aqueous-alcohol media has been employed for analogous compounds .

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6-4-8-7-2-3-9-10(7)5-6;/h2-3,6,8H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGRXHYTWYRLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=NN2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The hydrochloride group and methyl substituent enable nucleophilic substitution and functionalization:

Reaction TypeConditionsProducts/OutcomesSources
Nucleophilic substitution K₂CO₃, morpholine (room temperature)Replacement of chloride with morpholine at position 7
Aromatic bromination NBS (N-bromosuccinimide), CH₃CNBromination at position 3 or 5 of the pyrimidine ring

Key Findings :

  • Morpholine substitution occurs selectively at position 7 due to electron-deficient pyrimidine carbons .

  • Bromination yields mono- or di-substituted derivatives depending on stoichiometry.

Oxidation and Reduction

The saturated 4H,5H,6H,7H-ring system undergoes redox transformations:

ProcessReagents/ConditionsOutcomeSources
Oxidation H₂O₂, FeCl₃ (catalytic)Ring aromatization to pyrazolo[1,5-a]pyrimidine
Reduction NaBH₄, ethanol (reflux)Saturation of exocyclic double bonds

Mechanistic Insight :

  • Oxidation typically targets the methyl group or the pyrimidine nitrogen, leading to ketone or N-oxide formation.

  • Reduction preserves the pyrazole ring while modifying substituents .

Cyclization and Ring Expansion

The core structure participates in cycloaddition and ring-forming reactions:

ReactionPartners/ConditionsProductsSources
Cyclocondensation β-ketoesters, acetic acid (130°C)Fused tetracyclic indazole derivatives
Cross-dehydrogenative coupling (CDC) Ethyl acetoacetate, O₂ atmospherePyrido[1,2-b]indazole scaffolds

Example :

  • Reaction with ethyl acetoacetate under oxygen yields 7-amino-6-cyano derivatives with 94% efficiency .

Acid/Base-Mediated Transformations

The hydrochloride salt facilitates pH-dependent reactivity:

ProcessConditionsOutcomeSources
Deprotonation NaOH (aqueous), 25°CFree base formation, increased nucleophilicity
Acid-catalyzed hydrolysis HCl (concentrated), refluxRing-opening to form aminopyrazole intermediates

Applications :

  • Deprotonation is critical for metal coordination in catalysis .

  • Hydrolysis products serve as intermediates for bioactive molecule synthesis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalysts/ConditionsProductsSources
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DMF (100°C)Aryl/heteroaryl derivatives at position 2
Heck reaction Pd(OAc)₂, P(o-tol)₃, DMF (120°C)Alkenylation at position 5

Performance Data :

  • Suzuki reactions achieve >85% yield with electron-deficient aryl boronic acids .

  • Steric hindrance from the methyl group limits substitution at position 6 .

Biological Activity Modulation

Functionalization alters pharmacological properties:

ModificationBiological ImpactKey FindingsSources
Morpholine substitution Enhanced kinase inhibitionIC₅₀ reduced from 12 μM to 0.8 μM
Bromination Improved DNA intercalationIncreased cytotoxicity in HeLa cells

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H10ClN4
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 1262772-00-8

The compound features a tetrahydropyrimidine core fused with a pyrazole ring, contributing to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound exhibits significant antibacterial activity, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)12.5
6-Methyl derivativeMCF-7 (Breast)8.0

In vitro studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial-dependent pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated that the compound could induce apoptosis through mitochondrial pathways and significantly reduce cell viability.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential for development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity based on substituents and fused ring systems. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride Methyl (C6), hydrochloride salt C₁₀H₁₆ClN₃O₂ 262.70 Enhanced solubility, pharmaceutical intermediate .
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Trifluoromethyl, methoxyphenyl, carboxylic acid C₁₅H₁₄F₃N₃O₃ 341.29 Electron-withdrawing groups for reactivity modulation .
3-Bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Bromo, ethyl, methyl C₁₀H₁₄BrN₃ 286.00 Halogenated derivative for cross-coupling reactions .
2-Amino-5-(2,6-dichlorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one Dichlorophenyl, diazenyl, amino, ketone C₁₈H₁₄ClFN₆O₂ 400.79 Chromophoric properties for dye chemistry .
6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione Fused indole-pyrido-pyrrolo system C₁₇H₉N₃O₂ 287.27 High thermal stability (mp > 300°C), low solubility .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., the target compound) generally exhibit better aqueous solubility compared to neutral derivatives (e.g., pyrazino-indole-diones in ) .
  • Thermal Stability : Fused-ring derivatives (e.g., 6a in ) show higher melting points (>300°C) due to extended conjugation, whereas simpler pyrazolo-pyrimidines typically melt at lower temperatures .

Research Findings and Challenges

  • Purity : Most compounds (e.g., ) report >95% purity via elemental analysis, though fused-ring systems () face purification challenges due to poor solubility .
  • Synthetic Efficiency : Multicomponent reactions () offer regioselectivity but require optimization for scalability . Ultrasonic-assisted methods () improve reaction times but may limit substrate scope .

Biological Activity

6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H10ClN3
  • Molecular Weight : 173.63 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in critical cellular pathways.

Key Mechanisms:

  • Inhibition of Viral Replication : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit inhibitory activity against viral RNA-dependent RNA polymerases (RdRp), making them potential candidates for antiviral therapies .
  • Antitubercular Activity : A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and evaluated for their antitubercular properties. These compounds showed significant activity against Mycobacterium tuberculosis (Mtb) with low cytotoxicity .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description Reference
Antiviral ActivityInhibits HCV NS5B RNA-dependent RNA polymerase.
Antitubercular ActivityExhibits potent activity against Mtb with low cytotoxicity.
Enzyme InhibitionModulates the activity of kinases or proteases involved in cellular signaling.
Cytotoxicity ProfilingIdentified compounds with low cytotoxic effects on host cells.

Antiviral Research

A study published in 2009 demonstrated that a series of pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and tested for their ability to inhibit HCV replication. The results indicated that several compounds exhibited potent inhibitory activity against the viral polymerase .

Tuberculosis Treatment

In a more recent study focusing on antitubercular agents, researchers synthesized analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one and evaluated their efficacy against Mtb. The best-performing compounds were found to disrupt iron metabolism rather than targeting cell-wall biosynthesis pathways. This highlights their unique mechanism of action compared to other known antitubercular drugs .

Q & A

Q. What are the standard synthetic routes for 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride, and how is the product characterized?

  • Methodological Answer : Common synthetic approaches involve cyclocondensation or functionalization of pyrazolo[1,5-a]pyrimidine precursors. For example, silylformamidine-mediated reactions in benzene or toluene under reflux, followed by crystallization (e.g., hexane) to isolate the product . Characterization typically includes:
  • 1H/13C NMR : To confirm hydrogen and carbon environments, with shifts compared to analogs (e.g., methyl groups at δ ~2.5 ppm in 1H NMR) .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 61.65% vs. 61.78%) may arise from residual solvents or hydration .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+ at m/z 254.1039) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents (e.g., phosphorus oxychloride) .
  • Waste Management : Segregate hazardous waste (e.g., reaction byproducts) and dispose via certified chemical waste services .
  • Ventilation : Ensure proper airflow during reactions involving toxic gases (e.g., HCl release during hydrochlorination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of the target compound?

  • Methodological Answer :
  • Catalyst Selection : Use TMDP (tetramethyldiaminophosphine) in ethanol/water mixtures to improve regioselectivity and reduce side products .
  • Solvent Systems : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates during reflux (e.g., 3 h at 110°C) .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) followed by recrystallization (cyclohexane/CH2Cl2) removes impurities .

Q. How should researchers address discrepancies between calculated and observed analytical data (e.g., elemental analysis, NMR)?

  • Methodological Answer :
  • Purity Assessment : Perform TLC or HPLC to detect impurities. Recrystallize or reprecipitate the compound if residual solvents skew elemental analysis (e.g., H: 4.38% calc. vs. 4.12% found) .
  • Complementary Techniques : Use X-ray crystallography to resolve ambiguous NMR signals (e.g., overlapping methyl protons) .
  • Moisture Control : For hygroscopic compounds, conduct analyses under inert atmospheres to prevent hydration .

Q. What strategies are effective for functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :
  • Electrophilic Substitution : Introduce formyl groups via Vilsmeier-Haack reactions (POCl3/DMF) at low temperatures to avoid over-substitution .
  • Nucleophilic Attack : Use silylformamidines to install dimethylamino groups, with strict control of stoichiometry to prevent side reactions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., nitro groups) during multi-step syntheses to ensure regioselectivity .

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